molecular formula C13H12O2 B8621275 4-cyclopropyl-5-ethenyl-3H-2-benzofuran-1-one

4-cyclopropyl-5-ethenyl-3H-2-benzofuran-1-one

Cat. No. B8621275
M. Wt: 200.23 g/mol
InChI Key: ZOURXKFZPQSQIV-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

A mixture of 5-bromo-4-cyclopropyl-2-benzofuran-1(3H)-one (760 mg, 3.004 mmol), potassium vinyltrifluoroborate (805 mg, 6.008 mmol) and Pd(dppf)Cl2 (100 mg) in 20 mL of TEA and 20 mL of EtOH was heated to reflux under N2 for 8 hours. When TLC showed complete reaction most of the solvent was removed, and the residue was dissolved in EtOAc (100 mL). The solution was washed with 0.1 N HCl, sodium bicarbonate, and brine, dried over sodium sulfate, filtered and concentrated. The resulting oil was purified by column chromatography to give 4-cyclopropyl-5-vinyl-2-benzofuran-1(3H)-one.
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
805 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:5]2[C:6](=[O:9])[O:7][CH2:8][C:4]=2[C:3]=1[CH:12]1[CH2:14][CH2:13]1.[CH:15]([B-](F)(F)F)=[CH2:16].[K+]>CCO.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH:12]1([C:3]2[C:4]3[CH2:8][O:7][C:6](=[O:9])[C:5]=3[CH:10]=[CH:11][C:2]=2[CH:15]=[CH2:16])[CH2:14][CH2:13]1 |f:1.2,4.5.6.7|

Inputs

Step One
Name
Quantity
760 mg
Type
reactant
Smiles
BrC1=C(C2=C(C(OC2)=O)C=C1)C1CC1
Name
Quantity
805 mg
Type
reactant
Smiles
C(=C)[B-](F)(F)F.[K+]
Name
TEA
Quantity
20 mL
Type
solvent
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
100 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2 for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
reaction most of the solvent
CUSTOM
Type
CUSTOM
Details
was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc (100 mL)
WASH
Type
WASH
Details
The solution was washed with 0.1 N HCl, sodium bicarbonate, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=C(C=CC=2C(OCC21)=O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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